Product packaging for Methimepip dihydrobromide(Cat. No.:CAS No. 817636-54-7)

Methimepip dihydrobromide

Cat. No.: B1663024
CAS No.: 817636-54-7
M. Wt: 341.09 g/mol
InChI Key: XTJPHXJFOFOXJG-UHFFFAOYSA-N
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Description

Methimepip dihydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C10H19Br2N3 and its molecular weight is 341.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19Br2N3 B1663024 Methimepip dihydrobromide CAS No. 817636-54-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2BrH/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10;;/h7-9H,2-6H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJPHXJFOFOXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC2=CN=CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462102
Record name Methimepip dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817636-54-7
Record name Methimepip dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Histaminergic System in Neurobiology and Physiology

The histaminergic system is a crucial neuromodulatory system in the brain. physiology.orgphysiology.org Histaminergic neurons are located exclusively in the tuberomamillary nucleus (TMN) of the posterior hypothalamus and project throughout the entire central nervous system. physiology.orgphysiology.orgknaw.nl This system is primarily active during wakefulness and plays a key role in maintaining arousal, attention, and cognitive functions. physiology.orgphysiology.orgnih.gov It interacts with other neurotransmitter systems to regulate a wide array of physiological processes, including sleep-wake cycles, energy homeostasis, feeding rhythms, and learning and memory. physiology.orgphysiology.orgresearchgate.net

Overview of Histamine Receptor Subtypes and Their Functional Roles

Histamine (B1213489) exerts its diverse effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. wikipedia.orgassaygenie.commdpi.com These receptors differ in their tissue distribution, signaling mechanisms, and physiological functions. assaygenie.comimrpress.com

Histamine H1 Receptor (H1R): Widely distributed in the brain, smooth muscle cells, and endothelial cells, H1Rs are involved in allergic responses, such as vasodilation and bronchoconstriction. wikipedia.orgassaygenie.com In the central nervous system, they play a role in regulating the sleep-wake cycle and appetite. assaygenie.com

Histamine H2 Receptor (H2R): Primarily found on parietal cells in the stomach lining, H2Rs are key regulators of gastric acid secretion. wikipedia.orgassaygenie.com They are also present in the heart and vascular smooth muscle. assaygenie.com

Histamine H3 Receptor (H3R): Predominantly located in the central nervous system, H3Rs function as presynaptic autoreceptors and heteroreceptors. wikipedia.orgassaygenie.com As autoreceptors, they inhibit the synthesis and release of histamine. nih.gov As heteroreceptors, they modulate the release of other important neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), norepinephrine, and serotonin (B10506). wikipedia.orgassaygenie.comnih.gov

Histamine H4 Receptor (H4R): Primarily expressed on immune cells, H4Rs are involved in inflammatory and immune responses. wikipedia.orgmdpi.com

Receptor SubtypePrimary Location(s)Key Functional Roles
H1R Brain, smooth muscle, endothelial cellsAllergic responses, sleep-wake cycle, appetite wikipedia.orgassaygenie.com
H2R Stomach lining, heart, vascular smooth muscleGastric acid secretion wikipedia.orgassaygenie.com
H3R Central nervous systemModulation of neurotransmitter release (histamine, acetylcholine, dopamine, etc.) wikipedia.orgassaygenie.comnih.gov
H4R Immune cellsInflammatory and immune responses wikipedia.orgmdpi.com

Historical Context of Histamine H3 Receptor Ligand Discovery

The existence of the histamine (B1213489) H3 receptor was first proposed in 1983 based on pharmacological studies showing that histamine could inhibit its own release from rat brain slices. nih.govnih.gov This led to the development of the first selective H3 receptor ligands. In 1987, the potent and selective agonist (R)-α-methylhistamine and the antagonist thioperamide (B1682323) were designed. nih.gov The cloning of the H3 receptor gene in 1990 further propelled research by allowing for a more detailed understanding of its structure and function, including its high constitutive activity. nih.gov The development of non-imidazole H3 receptor antagonists later offered advantages such as better brain penetration and fewer drug-drug interactions. researchgate.net

Rationale for Investigating Selective Histamine H3 Receptor Agonists in Research

Receptor Binding Affinities and Selectivity Profile of Methimepip Dihydrobromide

The defining characteristic of Methimepip is its remarkable affinity and selectivity for the histamine H3 receptor over other histamine receptor subtypes.

Human Histamine H3 Receptor Binding

Methimepip demonstrates a high binding affinity for the human histamine H3 (hH3) receptor. Studies have consistently reported a pKi value of 9.0 for its interaction with the hH3 receptor. tocris.comrndsystems.com This high affinity underscores its potency as a ligand for this specific receptor subtype.

Histamine H1, H2, and H4 Receptor Binding Selectivity

In contrast to its high affinity for the H3 receptor, Methimepip exhibits significantly lower affinity for the other histamine receptor subtypes. Specifically, its pKi values for the human histamine H1 (hH1) and H2 (hH2) receptors are less than 5.0. tocris.comrndsystems.com For the human histamine H4 (hH4) receptor, the pKi value is reported to be 5.7. tocris.comrndsystems.com This demonstrates a substantial selectivity for the H3 receptor, with a reported 2,000-fold selectivity over the H4 receptor. scispace.com

Table 1: Receptor Binding Affinities (pKi) of this compound

Receptor pKi Value
Human Histamine H3 (hH3) 9.0 tocris.comrndsystems.com
Human Histamine H4 (hH4) 5.7 tocris.comrndsystems.com
Human Histamine H1 (hH1) < 5.0 tocris.comrndsystems.com
Human Histamine H2 (hH2) < 5.0 tocris.comrndsystems.com

Comparative Analysis with Other Histamine H3 Receptor Ligands (e.g., Immepip, Immethridine)

When compared to other well-known histamine H3 receptor agonists, Methimepip maintains a distinct profile. Both Immepip and Immethridine also display high affinity for the human H3 receptor, with pKi values ranging from 9.1 to 9.3. researchgate.net However, Methimepip is distinguished as a highly potent and selective agonist for the H3 receptor over the H4 receptor. researchgate.net While Immethridine is also noted for its high selectivity for the H3 receptor (approximately 300-fold over the H4 receptor), Methimepip's N-methylation of the piperidine (B6355638) ring contributes to its significant selectivity. scispace.comresearchgate.net In studies on rat H3 receptors, all three compounds—Immepip, Immethridine, and Methimepip—showed lower affinity compared to the human receptor, with pKi values ranging from 7.66 to 8.50. researchgate.net

Agonist Activity and Functional Potency of this compound

The agonist properties of Methimepip have been characterized through various functional assays, confirming its ability to activate the H3 receptor and elicit downstream cellular responses.

In Vitro Functional Assays for G Protein-Coupled Receptor Activation (e.g., [35S]GTPγS binding, pEC50 determination)

Methimepip is a potent agonist with a reported EC50 of 0.316 nM. szabo-scandic.commedchemexpress.commedchemexpress.eumedchemexpress.com Functional assays, such as the [35S]GTPγS binding assay, are utilized to measure the activation of G protein-coupled receptors (GPCRs) like the H3 receptor. springernature.comnih.govcreative-bioarray.com This assay quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation by an agonist. nih.govcreative-bioarray.com The potency of an agonist is often expressed as the pEC50 value, which is the negative logarithm of the EC50 value. For Immethridine, a related H3 agonist, a pEC50 of 9.74 has been reported. researchgate.net While specific pEC50 data from [35S]GTPγS binding assays for Methimepip were not available in the provided search results, its low nanomolar EC50 value indicates high functional potency. szabo-scandic.commedchemexpress.commedchemexpress.eumedchemexpress.com

Assessment of Agonist Efficacy in Cellular and Tissue Systems (e.g., Electrically Field Stimulated Contractions of Guinea Pig Ileum)

The functional activity of Methimepip has been demonstrated in isolated tissue preparations. In the guinea pig ileum, a classic model for studying H3 receptor function, Methimepip potently inhibits electrically field-stimulated (EFS) contractions. tocris.comrndsystems.comabmole.com The pD2 value, a measure of agonist potency in this functional assay, for Methimepip is 8.26. tocris.comrndsystems.comabmole.com This inhibitory effect is characteristic of H3 receptor activation in this tissue, which modulates neurotransmitter release. nih.gov

Table 2: Functional Potency of this compound

Assay Parameter Value
In Vitro Functional Assay EC50 0.316 nM szabo-scandic.commedchemexpress.commedchemexpress.eumedchemexpress.com
Guinea Pig Ileum Contraction pD2 8.26 tocris.comrndsystems.comabmole.com

Molecular Mechanism of Histamine H3 Receptor Activation by this compound

Methimepip is recognized as a potent and highly selective agonist for the histamine H3 receptor (H3R). nih.govmedchemexpress.com Its mechanism of action is rooted in its specific interaction with the H3 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. scbt.comscispace.com The activation of the H3 receptor by agonists like Methimepip initiates a cascade of intracellular events that modulate neuronal activity. The N-methyl substitution on the piperidine ring of Methimepip is a critical structural feature that confers its high affinity and remarkable selectivity for the H3 receptor over other histamine receptor subtypes. nih.gov Research shows it has a 2000-fold selectivity for the human H3 receptor compared to the human H4 receptor and over a 10,000-fold selectivity compared to the H1 and H2 receptors. nih.gov

Table 1: Binding Affinity and Functional Potency of Methimepip

Receptor/Assay Value Species Reference
Binding Affinity (pKi) 9.0 Human nih.gov
Functional Potency (pEC50) 9.5 Human nih.gov

| Functional Potency (pD2) | 8.26 | Guinea Pig | nih.gov |

As a G protein-coupled receptor, the histamine H3 receptor's activation by Methimepip triggers specific intracellular signaling cascades. scispace.com

G-Protein Coupling and cAMP Modulation : The H3 receptor canonically couples to the Gi/o family of G proteins. scispace.comresearchgate.net Activation of Gi/o proteins by an agonist leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). scispace.com This results in a decrease in intracellular cAMP levels. Consequently, downstream effectors regulated by cAMP, such as Protein Kinase A (PKA), are less active. scispace.com While this is the primary pathway for H3R agonists, one study specifically suggested that Methimepip-stimulated GTP binding, a hallmark of G-protein activation, was attributable to its effects on the rH3A and rH3C isoforms of the receptor in rats. researchgate.net

MAPK/ERK Pathway : Beyond the canonical Gi/o pathway, H3 receptor activation can also lead to the modulation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. scispace.com For instance, the H3R agonist Proxyfan has been shown to have partial agonist effects on MAPK activity. wikipedia.org

The recruitment of β-arrestins is another crucial signaling pathway for GPCRs, which can mediate receptor desensitization and initiate G protein-independent signaling. nih.govpromega.ca The potential for agonists to differentially engage G protein versus β-arrestin pathways is known as functional selectivity. wikipedia.orgnih.gov

Table 2: Summary of H3 Receptor-Mediated Signaling Pathways

Pathway Effect of Agonist Activation General Reference
Gi/o Protein Coupling Activation scispace.comresearchgate.net
Adenylyl Cyclase Inhibition scispace.com
cAMP Levels Decrease scispace.comuni-regensburg.de
MAPK/ERK Pathway Modulation scispace.com

| β-Arrestin Recruitment | Potential for G-protein independent signaling | nih.gov |

The interaction of an agonist with a GPCR is a dynamic process that involves specific conformational changes in the receptor protein, leading to the activation of distinct signaling outcomes.

Receptor Conformation : An agonist stabilizes the receptor in an active conformational state, which allows it to engage with and activate intracellular signaling partners like G proteins. scispace.com The high affinity and selectivity of Methimepip are due to its precise fit within the H3 receptor's binding pocket, which is influenced by its conformationally constrained piperidine ring and the key N-methyl group. nih.govacs.org This specific binding pose induces a unique active conformation of the receptor.

Functional Selectivity and Isoform Bias : The histamine H3 receptor is known to exist in multiple splice variant isoforms, which can exhibit different pharmacological and signaling properties. scispace.comwikipedia.org This diversity creates the potential for ligands to display functional selectivity, meaning they can preferentially activate certain signaling pathways over others, often depending on the specific receptor isoform they bind to. researchgate.netwikipedia.org For example, the H3R agonist Cipralisant shows functional selectivity by activating some G-protein coupled pathways but not others. wikipedia.org Studies have suggested that the functional effects of Methimepip on GTP binding may be mediated by specific rat H3 receptor isoforms, namely rH3A and rH3C, indicating a degree of isoform bias in its activity. researchgate.net This suggests that Methimepip's full pharmacological profile may be a composite of its actions across various H3 receptor isoforms, each potentially linked to different downstream signaling events.

Synthetic Pathways and Methodological Advancements for this compound Production

Methimepip, chemically known as 4-((1H-imidazol-5-yl)methyl)-1-methylpiperidine, is a derivative of the potent histamine H3/H4 receptor agonist, immepip. ebi.ac.ukdcchemicals.com The synthesis of methimepip is achieved through the N-methylation of the piperidine ring of its precursor, immepip. dcchemicals.comscispace.com This targeted modification is a key step in its production and is central to its distinct pharmacological profile.

The general synthetic approach for related compounds often begins with protected imidazole (B134444) precursors, such as 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol, which can be elaborated into the piperidinyl alkyl imidazole core structure. uni-regensburg.de For methimepip specifically, the crucial and final step is the introduction of a methyl group onto the nitrogen atom of the piperidine moiety of the immepip scaffold. scispace.comnih.gov This strategic methylation was part of a broader effort to develop histamine H3 receptor agonists with improved selectivity. nih.govacs.org The final compound is typically prepared as a dihydrobromide salt to enhance its stability and solubility. glpbio.com

Structural Modifications and their Impact on Histamine H3 Receptor Affinity and Agonism

The development of methimepip is a prime example of successful structure-activity relationship (SAR) studies aimed at optimizing ligand-receptor interactions. acs.org Researchers systematically modified the structure of the parent compound, immepip, to enhance its affinity and, most importantly, its selectivity for the histamine H3 receptor. nih.gov

Methimepip was discovered during efforts to develop highly selective and potent agonists for the histamine H3 receptor. acs.org It exhibits high affinity (pK_i = 9.0) and potent agonist activity (pEC_50 = 9.5) at the human H3 receptor. ebi.ac.uknih.gov This potency is combined with exceptional selectivity, being 2000-fold more selective for the human H3 receptor over the human H4 receptor and over 10,000-fold more selective over the H1 and H2 receptors. nih.govacs.org

Pharmacological Profile of Methimepip vs. Immepip at Human Histamine Receptors

CompoundH3 Receptor Affinity (pK_i)H3 Receptor Agonist Potency (pEC_50)H4 Receptor Affinity (pK_i)Selectivity (H3 vs H4)
Immepip9.39.97.745-fold
Methimepip9.09.55.72000-fold
Data sourced from Kitbunnadaj et al. (2005). acs.orgresearchgate.net

N-Substituted Piperidinyl Alkyl Imidazoles as Chemical Scaffolds

The N-substituted piperidinyl alkyl imidazole structure serves as a foundational scaffold for a class of potent histamine H3 receptor ligands. ebi.ac.ukacs.org This scaffold conformationally restrains the flexible side chain of histamine, which is beneficial for receptor binding. vu.nl Immepip, the parent compound in this series, was identified as a highly potent H3 agonist, but its utility was limited by its significant affinity for the H4 receptor. acs.org The scaffold consists of an imidazole ring, which mimics the endogenous ligand histamine, connected via a short alkyl chain to a piperidine ring. acs.orgvu.nl The nitrogen on this piperidine ring proved to be a critical point for modification to fine-tune the compound's pharmacological properties. nih.govacs.org

Role of Specific Chemical Moieties in Receptor Interaction and Selectivity

The high affinity and selectivity of methimepip are not accidental but are the result of the specific roles played by its constituent chemical moieties. basicmedicalkey.com

Imidazole Ring : This heterocyclic ring is a cornerstone for activity at histamine receptors, acting as a bioisostere of the imidazole in histamine itself. It is essential for the primary binding interaction with the H3 receptor. vu.nl

Piperidine Ring : This ring introduces a degree of conformational rigidity to the molecule. vu.nl Studies on related compounds have shown that this specific ring is favored for H3 receptor binding; for instance, replacing the piperidine with a piperazine (B1678402) moiety leads to a significant loss of affinity. ebi.ac.uk This indicates that the specific shape and conformational restriction offered by the piperidine spacer are optimal for fitting into the receptor's binding pocket. ebi.ac.uk

N-Methyl Group : The simple methylation of the piperidine nitrogen is the defining feature of methimepip and the key to its enhanced selectivity. scispace.comacs.org While the unsubstituted nitrogen in immepip allows for high potency at both H3 and H4 receptors, the addition of a single methyl group in methimepip dramatically reduces its affinity for the H4 receptor, thereby boosting its H3 selectivity by over 40-fold compared to immepip. acs.org Further studies have shown that increasing the size of this alkyl substituent (e.g., to an isopropyl group) leads to a substantial decrease in H3 receptor affinity, highlighting that the small methyl group provides an optimal balance of steric and electronic properties for this specific interaction. nih.gov

Impact of N-Alkyl Substitution on Piperidine Ring

N-Substituent on PiperidineParent CompoundEffect on H3 Receptor Affinity
-H (Hydrogen)ImmepipHigh affinity (pKi = 9.3) acs.org
-CH3 (Methyl)MethimepipHigh affinity (pKi = 9.0), greatly enhanced H3/H4 selectivity acs.org
-CH(CH3)2 (Isopropyl)N/A>100-fold decrease in affinity compared to Immepip nih.gov
Data sourced from Kitbunnadaj et al. (2005) and Sadek et al. (2024). acs.orgnih.gov

Stereochemical Considerations in this compound Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug action, as receptors are chiral environments. nih.gov While methimepip itself is an achiral molecule and does not have enantiomers, the stereochemical properties of its core structure are fundamentally important for its activity. nih.govnih.gov The conformationally restricted piperidine ring places the imidazole group in a specific spatial orientation, which is crucial for a precise fit with the H3 receptor. vu.nlebi.ac.uk

The importance of stereochemistry in this class of compounds is clearly demonstrated by studies on closely related analogues. For example, when the piperidine ring of immepip was replaced by a pyrrolidine (B122466) ring, the resulting enantiomers displayed distinct stereoselectivity for the human H3 and H4 receptors. acs.org Similarly, the development of conformationally restricted analogues using a chiral cyclopropane (B1198618) structure instead of a piperidine ring also showed that pharmacological profiles were highly dependent on the specific stereoisomer. researchgate.net In one case, the (1R,2S)-trans-cyclopropane analogue had potent activity at both H3 and H4 receptors, while its enantiomer was a highly potent and selective H3 receptor antagonist. researchgate.net These findings underscore that even though methimepip is not chiral, the rigid, well-defined three-dimensional structure of its scaffold is a key determinant of its potent and selective agonist activity at the histamine H3 receptor.

In Vitro Cellular and Tissue-Based Research Models

In vitro models are fundamental in preclinical pharmacology for characterizing the interaction of a compound with its biological target and elucidating its mechanism of action in a controlled environment. For this compound, these studies have been crucial in establishing its profile as a potent and highly selective histamine H₃ receptor agonist.

Cell Line Models for Histamine H₃ Receptor Expression and Function

To determine the affinity and functional activity of Methimepip at histamine receptors, researchers utilize cell line models, such as Human Embryonic Kidney (HEK-293T) cells. researchgate.net These cells are transfected to express specific human histamine receptor subtypes (H₁, H₂, H₃, and H₄). researchgate.netnih.gov This allows for the precise measurement of the compound's binding affinity (Ki) and its ability to activate the receptor (EC₅₀) in an isolated system, free from the complexities of a whole organism.

Studies using these cell lines have demonstrated that Methimepip exhibits a very high affinity and agonist activity specifically at the human H₃ receptor. nih.gov Its selectivity is a key finding, with a 2000-fold greater selectivity for the H₃ receptor over the H₄ receptor and over 10,000-fold selectivity compared to H₁ and H₂ receptors. nih.gov This high degree of selectivity makes Methimepip a valuable tool for studying the specific roles of the H₃ receptor.

Binding Affinity (pKi) and Functional Agonist Potency (pEC₅₀) of Methimepip at Human Histamine Receptors Expressed in Cell Lines
Receptor SubtypeBinding Affinity (pKi)Functional Potency (pEC₅₀)Selectivity over H₃R
hH₁&lt; 5.0-> 10,000-fold
hH₂&lt; 5.0-> 10,000-fold
hH₃9.09.5-
hH₄5.7-~2000-fold
Data sourced from Kitbunnadaj et al. (2005) and R&D Systems. nih.govrndsystems.com

Isolated Organ Preparations for Pharmacological Profiling (e.g., Guinea Pig Ileum)

Isolated organ preparations serve as an ex vivo method to assess a compound's pharmacological effect on functional tissue. nih.govresearchgate.net The guinea pig ileum is a classic smooth muscle preparation extensively used for studying neurotransmitter release and the effects of drugs that modulate it. nih.govnorecopa.noijrpc.com The tissue contains a network of enteric neurons where presynaptic histamine H₃ receptors regulate the release of neurotransmitters like acetylcholine (B1216132). nih.gov

In this model, electrical field stimulation (EFS) is used to evoke contractions by triggering neurotransmitter release. rndsystems.com The addition of an H₃ receptor agonist is expected to inhibit these contractions by reducing acetylcholine release. nih.gov Methimepip has been shown to be a highly effective agonist in this preparation, potently inhibiting the EFS-evoked contractions of the guinea pig ileum. nih.govrndsystems.com This functional assay confirms its potent agonist activity at native H₃ receptors in a physiological context.

Functional Activity of Methimepip in Isolated Guinea Pig Ileum
ParameterValueDescription
pD₂8.26A measure of the agonist's potency, representing the negative logarithm of the molar concentration of agonist that produces 50% of the maximal response.
Data sourced from Kitbunnadaj et al. (2005) and R&D Systems. nih.govrndsystems.com

Mechanistic Studies in Cellular Contexts (e.g., Ca²⁺-dependent signaling pathways in goblet cells)

Goblet cells are specialized epithelial cells that secrete mucins, the primary component of the protective mucus layer in respiratory and digestive tracts. elifesciences.orgelifesciences.org The secretion of mucins is a regulated process critically dependent on intracellular calcium (Ca²⁺) signaling. elifesciences.orgnih.govresearchgate.net An influx of extracellular Ca²⁺ or its release from intracellular stores triggers the fusion of mucin-containing granules with the cell membrane, leading to mucus release. elifesciences.org

Histamine receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. escholarship.orgfrontiersin.org While specific studies directly linking Methimepip to Ca²⁺ signaling in goblet cells are not detailed, the activation of H₃ receptors is known to modulate various downstream pathways. researchgate.net Given that histamine can influence goblet cell function and that these functions are Ca²⁺-dependent, investigating the effect of selective H₃ agonists like Methimepip on these specific signaling pathways is a relevant area of mechanistic research. researchgate.net Studies on related cellular systems show that ATP-induced MUC5AC secretion is dependent on Ca²⁺ influx, which involves the cooperation of TRPM5 and Na⁺/Ca²⁺ exchanger (NCX) channels. elifesciences.org

In Vivo Animal Research Models

In vivo studies are essential to understand how a compound behaves in a complete, living organism, providing insights into its effects on complex physiological systems and its potential in disease states.

Rodent Models for Central Nervous System Histamine Modulation (e.g., Microdialysis in Rat Brain)

To investigate the effect of Methimepip on histamine neurotransmission in the central nervous system (CNS), researchers employ techniques like in vivo microdialysis in the rat brain. nih.gov This procedure allows for the continuous sampling of neurotransmitters from specific brain regions in freely moving animals. nih.govnih.gov The histamine H₃ receptor functions as a presynaptic autoreceptor on histaminergic neurons, meaning its activation inhibits the synthesis and release of histamine. frontiersin.orgnih.gov

A study utilizing microdialysis in the rat brain demonstrated that the systemic administration of Methimepip significantly reduced the basal level of brain histamine to approximately 25% of the baseline level. nih.gov This finding provides in vivo evidence that Methimepip effectively crosses the blood-brain barrier and acts as a functional H₃ autoreceptor agonist, thereby modulating the activity of the brain's histaminergic system. nih.gov

Disease-Specific Animal Models for Investigating Potential Applications (e.g., Experimental Autoimmune Encephalomyelitis, Retinal Degeneration)

To explore the therapeutic potential of a compound, it is tested in animal models that mimic human diseases.

Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most common animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). nih.govwikipedia.org The model is induced in rodents by immunization with myelin-derived proteins or peptides, leading to CNS inflammation, demyelination, and progressive paralysis. wikipedia.orgnih.govplos.org Given the role of the histaminergic system in modulating immune responses and neuroinflammation, H₃ receptor ligands are of interest in this context. researchgate.netmedchemexpress.com H₃ receptor agonists, such as the structurally related compound Immethridine, have been utilized in EAE research, suggesting that targeting this receptor could be a strategy for modulating the disease. researchgate.netmedchemexpress.com

Retinal Degeneration: Animal models of retinal degeneration are used to study the pathology of diseases like retinitis pigmentosa and age-related macular degeneration. arvojournals.orgnih.gov These models can be induced, for example, by intense light exposure, which causes photoreceptor cell death. arvojournals.org The histaminergic system is present in the retina and may play a role in its pathophysiology. This compound has been identified as a compound used in research investigating the pathogenesis of light-induced retinal degeneration in animal models. escholarship.org

Methodological Considerations in Animal Study Design for Histamine H3 Receptor Agonists

The design of preclinical animal studies for histamine H3 receptor (H3R) agonists is fundamentally guided by the receptor's primary role as a presynaptic autoreceptor and heteroreceptor. nih.govjpccr.eu Located on nerve terminals, H3 receptors regulate the synthesis and release of histamine (autoreceptor function) and modulate the release of various other key neurotransmitters, including dopamine (B1211576), acetylcholine, norepinephrine, and serotonin (B10506) (heteroreceptor function). ceu.es This complex modulatory role necessitates carefully selected animal models and behavioral assays to investigate the therapeutic potential of H3R agonists in various neuropsychiatric conditions.

A critical methodological consideration is the choice of animal species and the specific disease model. Preclinical research on H3R ligands frequently employs rodents, such as rats (Sprague-Dawley, Wistar) and mice (OF1), as well as guinea pigs. nih.govnih.gov The selection of a particular model depends on the therapeutic area being investigated. For instance, to evaluate the anxiolytic-like potential of H3R agonists, researchers utilize a battery of behavioral tests. These include "classical" models sensitive to benzodiazepines, like the elevated plus-maze and the Vogel-type conflict test, as well as "atypical" models where antidepressants are effective, such as isolation-induced vocalizations in guinea pig pups, the mouse resident-intruder test for aggression, and the rat conditioned fear stress test. nih.gov Studies have shown that H3R agonists like R-alpha-methylhistamine and immepip were inactive in the classical anxiety models but demonstrated significant anxiolytic-like effects in the atypical models. nih.gov

In the context of depression research, the forced swimming test in mice is a standard paradigm used to assess potential antidepressant effects. nih.gov However, studies with the H3R agonist R-alpha-methylhistamine did not show significant changes in immobility time in this test, suggesting that simple H3R stimulation may not translate to antidepressant-like activity in this specific model. nih.gov This highlights the importance of using multiple, mechanistically distinct models to build a comprehensive pharmacological profile.

Another key consideration is the potential for H3R ligands to influence the effects of other psychoactive substances. For example, the H3R agonist R-α-methylhistamine has been shown to counteract the behavioral effects of H3R antagonists in models of schizophrenia-like behaviors induced by the NMDA receptor antagonist MK-801. jpccr.eu Furthermore, in pain research, while some initial studies suggested H3R agonists were not potent analgesics on their own, other findings indicate they can potentiate morphine analgesia. ceu.es These interactions demand study designs that can account for and dissect the complex interplay between the histaminergic system and other neurotransmitter pathways.

The table below summarizes various preclinical models and findings for selected histamine H3 receptor agonists.

Preclinical Animal Models for Histamine H3 Receptor Agonists

Compound Therapeutic Area Animal Model Species Key Finding Reference(s)
R-alpha-methylhistamine Anxiety Rat Elevated Plus Maze Rat Inactive nih.gov
Anxiety Isolation-induced vocalizations Guinea Pig Reduced vocalizations, suggesting anxiolytic-like effects. nih.gov
Anxiety Rat Conditioned Fear Stress Rat Decreased freezing time, an effect reversed by an H3 antagonist. nih.gov
Depression Forced Swimming Test Mouse Inactive; did not alter immobility time. nih.gov
Schizophrenia Model MK-801-induced behaviors Rat Counteracted the effects of H3R antagonists. jpccr.eu
Pain Morphine Analgesia Rat Potentiated the analgesic effect of morphine. ceu.es
Immepip Anxiety Rat Elevated Plus Maze Rat Inactive nih.gov
Anxiety Isolation-induced vocalizations Guinea Pig Reduced vocalizations, suggesting anxiolytic-like effects. nih.gov
Anxiety Rat Conditioned Fear Stress Rat Decreased freezing time, an effect reversed by an H3 antagonist. nih.gov

| Imetit | Pain | Hot Plate Test | Mouse | Found to be hyperalgesic (increased pain sensitivity). | ceu.es |

Future Perspectives and Methodological Challenges in Preclinical Animal Studies

Despite extensive preclinical research showing the therapeutic potential of drugs targeting the histamine H3 receptor, a significant challenge remains the translation of these findings into clinical success. researchgate.netfrontiersin.org Several H3R antagonists/inverse agonists have shown promise in animal models for cognitive disorders like Alzheimer's disease and schizophrenia, yet they have subsequently failed to demonstrate efficacy in human clinical trials. jpccr.euresearchgate.net This disconnect underscores several methodological challenges and points toward future directions for preclinical research.

One of the foremost challenges lies in the inherent complexity of H3 receptor pharmacology. researchgate.net There are known species-related differences in the amino acid sequence of the H3 receptor, which can impact pharmacological responses and the binding affinity of ligands. researchgate.net This raises questions about the predictive validity of animal models, as a compound's activity in rodents may not directly mirror its effects in humans. Furthermore, the H3 receptor gene can produce multiple splice isoforms, many of which are not well-characterized. researchgate.net These isoforms could have different pharmacological properties or G-protein coupling preferences, adding another layer of complexity that is often not accounted for in standard preclinical models. The receptor also exhibits constitutive activity (signaling in the absence of an agonist), meaning that ligands can act as agonists, antagonists, or inverse agonists, and this profile can vary between different systems and models. researchgate.net

Another methodological challenge is that the expression of H3 receptors can be altered during the course of a disease. nih.gov For example, H3R upregulation has been observed in pathological conditions associated with elevated histamine levels. nih.gov This dynamic regulation is often not replicated in acute or simplified animal models of disease, potentially leading to inconsistent or misleading pharmacological results. Future preclinical studies must consider these temporal and region-specific changes in receptor expression to improve their translational relevance. nih.gov

Looking forward, a key perspective is the need to develop more sophisticated and predictive animal models. Current models, while useful for screening, often fail to capture the full spectrum of symptoms and the underlying pathophysiology of complex human neuropsychiatric disorders. jpccr.eunih.gov Integrating genetic models with behavioral and neurochemical readouts may provide a more nuanced understanding of how H3R agonists impact brain circuitry in a disease-relevant context.

Another promising future direction is the development of multi-target-directed ligands (MTDLs). mdpi.commdpi.com Given the complex etiology of many CNS disorders, compounds that simultaneously modulate the H3 receptor and other relevant targets (e.g., acetylcholinesterase or monoamine oxidase B) may offer improved efficacy compared to single-target drugs. mdpi.com This approach requires a shift in preclinical testing methodologies to evaluate the synergistic effects of engaging multiple pharmacological pathways.

Finally, a greater emphasis on in vivo signaling studies is needed. frontiersin.org Moving beyond simple behavioral endpoints to investigate how H3R agonists modulate downstream signaling cascades, such as the phosphorylation of key proteins like CREB and GSK3β, can provide crucial mechanistic insights. frontiersin.org This could help bridge the gap between receptor engagement and therapeutic effect, ultimately improving the ability to predict clinical outcomes from preclinical data.

The table below outlines the primary challenges and future directions in the preclinical study of histamine H3 receptor ligands.

Challenges and Future Directions in Preclinical H3R Research

Category Description Reference(s)
Key Challenges Translational Failure: Disconnect between promising preclinical results and lack of efficacy in human clinical trials. jpccr.euresearchgate.netfrontiersin.org
Pharmacological Complexity: Species differences, multiple receptor splice isoforms, and constitutive receptor activity complicate interpretation. researchgate.net
Dynamic Receptor Expression: H3R levels can change during disease progression, which is not always captured in animal models. nih.gov
Future Perspectives Improved Animal Models: Need for models with greater predictive validity that better mimic complex human CNS disorders. jpccr.eunih.gov
Multi-Target-Directed Ligands (MTDLs): Design of single compounds that act on H3R and other disease-relevant targets. mdpi.commdpi.com

Investigation of Therapeutic Target Identification and Novel Applications of Methimepip Dihydrobromide

Histamine (B1213489) H3 Receptor as a Therapeutic Target in Neurological Disorders

The histamine H3 receptor is predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine. wikipedia.org It also functions as a heteroreceptor, influencing the release of other crucial neurotransmitters. wikipedia.orgpatsnap.com This dual role makes it an attractive therapeutic target for a range of neurological disorders. wikipedia.org

The activation of histamine H3 receptors has been shown to inhibit the release of several neurotransmitters, including acetylcholine (B1216132). wikipedia.orgpatsnap.com This modulatory effect is a key aspect of its function in the central nervous system. Research has demonstrated that H3 receptor agonists can inhibit the potassium-evoked release of acetylcholine in the frontoparietal cortex. nih.gov Specifically, in vivo microdialysis experiments have shown that local administration of histamine and H3 receptor agonists like (R)-α-methylhistamine, imetit, and immepip (B124233) inhibited the release of acetylcholine in the rat cortex. nih.govnih.gov This inhibitory action on cholinergic transmission underscores the potential of H3 receptor agonists to influence cognitive processes. nih.gov The H3 receptor-induced inhibition of acetylcholine release is sensitive to tetrodotoxin, suggesting a neuronal-dependent mechanism. nih.gov

Table 1: Effect of Histamine H3 Receptor Agonists on Acetylcholine Release
CompoundEffect on Acetylcholine ReleaseLocationStudy Type
HistamineInhibitionFrontoparietal CortexIn vivo microdialysis
(R)-α-methylhistamineInhibitionFrontoparietal CortexIn vivo microdialysis
ImetitInhibitionFrontoparietal CortexIn vivo microdialysis
ImmepipInhibitionFrontoparietal CortexIn vivo microdialysis

The modulation of various neurotransmitter systems by the histamine H3 receptor suggests its involvement in learning and memory. nih.gov Long-term potentiation (LTP), a persistent strengthening of synapses, is widely considered a cellular mechanism underlying learning and memory. gotriple.euresearchgate.net A study investigating the effects of methimepip (B1250565) on synaptic plasticity found that in control offspring of rats, methimepip reduced the coupling of excitatory postsynaptic field potentials to population spikes and diminished dentate gyrus LTP. nih.gov This finding suggests that activation of the H3 receptor by methimepip can dampen synaptic plasticity in the hippocampus, a brain region critical for memory formation. While H3 receptor antagonists have been explored for their potential cognitive-enhancing effects by increasing the release of histamine and other neurotransmitters, the role of agonists like methimepip appears to be more complex, potentially offering a mechanism to modulate excessive neuronal excitation. nih.govnih.gov

Table 2: Effect of Methimepip on Dentate Gyrus Long-Term Potentiation (LTP)
CompoundExperimental ModelKey Finding
MethimepipControl rat offspringDiminished Dentate Gyrus LTP

Histamine H3 Receptor in Inflammatory and Immunological Processes

Beyond its role in the nervous system, the histaminergic system is a key player in inflammatory and immunological responses. psychiatrist.com While histamine H1, H2, and H4 receptors are more traditionally associated with these processes, emerging evidence suggests a modulatory role for the H3 receptor as well.

While the histamine H4 receptor is primarily expressed on hematopoietic cells and plays a significant role in immune responses, the direct role of the H3 receptor on immune cells is less defined. nih.gov Some research suggests that methimazole (B1676384), a compound with a similar imidazole (B134444) structure to methimepip, can have direct effects on B and T lymphocyte function in vitro, leading to reduced immunoglobulin release and an increase in the percentage of total and suppressor T cells. nih.gov However, other studies have failed to demonstrate a significant direct effect of methimazole on T cell proliferation in vitro. nih.gov The direct effects of methimepip dihydrobromide on specific immune cell populations require further investigation to be fully understood.

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis, an autoimmune disease of the central nervous system. nih.gov Research indicates a complex role for the histaminergic system in the pathogenesis of EAE. nih.gov Notably, studies have shown that the deletion of the histamine H3 receptor leads to a more severe form of EAE. nih.gov This finding suggests that the activation of the H3 receptor may have a protective or immunomodulatory role in the context of this autoimmune condition. The mechanism is thought to be associated with the alteration of the blood-brain barrier permeability. nih.gov While direct studies using methimepip in EAE models are not extensively documented, the evidence from H3 receptor knockout models points towards a potential therapeutic avenue for H3 receptor agonists in autoimmune disorders affecting the central nervous system.

Systems Pharmacology Approaches for Identifying Novel Applications

Systems pharmacology represents an integrated approach that combines systems biology with pharmacology to discover new therapeutic uses for compounds by understanding their effects on complex biological systems. nih.gov This methodology is particularly valuable for identifying novel applications for drugs like this compound by elucidating their mechanisms of action across multiple cellular targets.

One notable application of a systems pharmacology approach involving this compound has been in the exploration of treatments for retinal diseases, such as photoreceptor cell degeneration. nih.gov Research has shown that the pathophysiology of many diseases involves intricate interactions between various subcellular and cellular components, necessitating therapeutic strategies that can address multiple targets simultaneously. nih.gov

A study investigating light-induced retinal degeneration in a mouse model employed a systems pharmacology strategy to identify potential combination therapies. nih.gov This approach aimed to achieve a protective effect by targeting distinct cellular pathways with low doses of different drugs to produce a synergistic effect. nih.gov this compound was among the compounds investigated in this context.

The study utilized transcriptome analyses to gain biological insights into the pharmacological actions of the drug combinations. nih.gov This allowed researchers to understand changes at the gene expression level and infer potential off-target effects. The results indicated that a combination of G protein-coupled receptor (GPCR) targeted treatments, including compounds like this compound, helped preserve retinal gene expression patterns, keeping them more similar to those of a normal retina compared to higher-dose monotherapies. nih.gov

The functional assays in this research demonstrated that the combined drug effects involved the stimulation of Gi/o signaling through the activation of dopamine (B1211576) receptors D2R and D4R, alongside the inhibition of Gs and Gq signaling by antagonizing D1R and the α1A-adrenergic receptor (ADRA1A). nih.gov This multi-target approach, guided by systems pharmacology, supports the identification of treatments for complex disorders like retinopathies. nih.gov

Table 1: Compounds Investigated in a Systems Pharmacology Approach for Retinal Degeneration

CompoundTarget/Action
This compoundHistamine H3 Receptor Agonist nih.govacemap.info
VU 0155041 sodium saltmGluR4 Positive Allosteric Modulator
Antalarmin hydrochlorideCRF1 Receptor Antagonist
NBI 35965 hydrochlorideCRF1 Receptor Antagonist
BQ 788 sodium saltEndothelin ETB Receptor Antagonist
BAY36-7620Adenosine A2B Receptor Antagonist
3-MATIDAHistamine H2 Receptor Agonist
MPEP hydrochloridemGluR5 Antagonist
MRS 1754Adenosine A2B Receptor Antagonist
SC 51089Prostaglandin EP1 Receptor Antagonist

This table is based on compounds mentioned in a study utilizing a systems pharmacology approach. nih.gov

Analytical Methodologies for Research on Methimepip Dihydrobromide

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds like Methimepip (B1250565) dihydrobromide, enabling the separation, identification, and quantification of the substance and any potential impurities. These methods are crucial for ensuring the purity and quality of the compound in research and development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Methimepip dihydrobromide. While specific HPLC methodologies for Methimepip are not extensively detailed in publicly available literature, standard reverse-phase (RP-HPLC) methods are commonly employed for similar small molecules. An exemplary RP-HPLC method would utilize a C18 column with a gradient elution system.

A typical mobile phase might consist of an aqueous component, such as a phosphate (B84403) buffer, and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, facilitates the separation of the main compound from impurities with different polarities. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the imidazole (B134444) ring of Methimepip exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For a compound like this compound, a purity level of ≥98% is often required for research applications scbt.comscbt.com.

Table 1: Representative HPLC Parameters for Analysis of Polar Compounds

ParameterTypical Value
Column C18 bonded silica, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: This table represents a general method and would require optimization for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of this compound, particularly in complex biological matrices. This technique couples the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry.

In an LC-MS/MS workflow, the compound is first separated on an LC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like Methimepip, generating protonated molecular ions [M+H]⁺. The tandem mass spectrometry aspect involves selecting this precursor ion and subjecting it to collision-induced dissociation to produce specific product ions. Monitoring these specific precursor-to-product ion transitions, in a process known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification . This method is invaluable for pharmacokinetic studies, enabling the measurement of low concentrations of the compound in biological samples like plasma or brain tissue nih.govnih.gov.

Table 2: General LC-MS/MS Parameters

ParameterDescription
LC System UPLC or HPLC
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Analyzer Triple Quadrupole (QqQ)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ for Methimepip
Product Ion (Q3) Specific fragments post-collision

Note: Specific mass transitions for this compound would need to be determined experimentally.

Spectroscopic Methods in this compound Research

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound, confirming its molecular identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the chemical structure of Methimepip. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms within the molecule.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For Methimepip, the spectrum would show characteristic signals for the protons on the imidazole ring, the piperidine (B6355638) ring, and the N-methyl group.

¹³C NMR spectra provide information on the carbon framework of the molecule. Each unique carbon atom in Methimepip would correspond to a distinct signal, confirming the presence of the imidazole and piperidine rings.

Together, these NMR techniques provide unambiguous evidence for the molecular structure of the synthesized compound, confirming the connectivity of the imidazole and N-methylpiperidine moieties.

Other Spectroscopic Approaches for Characterization

Other spectroscopic methods are also employed to provide complementary information about the compound's characteristics.

Infrared (IR) Spectroscopy : This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to N-H and C-H stretching vibrations from the imidazole and piperidine rings, as well as C=N and C=C stretching within the imidazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This method provides information about electronic transitions within the molecule. The imidazole ring in Methimepip contains a chromophore that absorbs UV light at a specific wavelength, which can be useful for quantitative analysis, often in conjunction with HPLC.

Radioligand Binding Assays for Receptor Characterization and Ligand Discovery

Radioligand binding assays are a critical tool for determining the affinity and selectivity of Methimepip for its target receptors. These experiments are foundational to understanding its pharmacological profile as a selective histamine (B1213489) H₃ receptor agonist nih.govnih.gov.

In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cells or tissues expressing that receptor. The ability of a non-labeled compound, such as Methimepip, to displace the radioligand from the receptor is then measured. The concentration of Methimepip required to inhibit 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity constant (Ki).

Research has shown that Methimepip exhibits a very high affinity for the human histamine H₃ receptor, with a pKi value of 9.0. nih.gov Furthermore, these assays have demonstrated its high selectivity. Methimepip shows a 2000-fold selectivity for the human H₃ receptor over the human H₄ receptor and over 10,000-fold selectivity over the human H₁ and H₂ receptors nih.gov. These findings confirm Methimepip's role as a potent and highly selective H₃ receptor agonist.

Table 3: Receptor Binding Profile of Methimepip

ReceptorRadioligandBinding Affinity (pKi)Selectivity vs. H₃R
Human Histamine H₃[¹²⁵I]-Iodophenpropit9.0-
Human Histamine H₁[³H]-Mepyramine< 5.0>10,000-fold
Human Histamine H₂[³H]-Tiotidine< 5.0>10,000-fold
Human Histamine H₄[³H]-Histamine5.7~2000-fold

Data sourced from Kitbunnadaj et al. (2005) nih.gov.

Advanced Analytical Strategies for Preclinical Research

Preclinical research on this compound employs a suite of advanced analytical methodologies to elucidate its pharmacodynamic and pharmacokinetic properties. These strategies are essential for characterizing its interaction with the histamine H3 receptor and understanding its behavior in biological systems. Key techniques include radioligand binding assays for receptor affinity, in vivo microdialysis for neurochemical effects, liquid chromatography-tandem mass spectrometry for quantification in biological matrices, and autoradiography for mapping receptor distribution.

Pharmacodynamic Characterization

The primary mechanism of Methimepip is its action as a potent and selective agonist at the histamine H3 receptor. nih.govacs.org Analytical methods to characterize this interaction are fundamental to its preclinical evaluation.

Radioligand Binding Assays: This technique is crucial for determining the binding affinity of Methimepip for its target receptor. Competition binding assays are performed using cell membranes expressing the human histamine H3 receptor and a specific radioligand, such as [3H]-Nα-methylhistamine. semanticscholar.org In these assays, increasing concentrations of non-radiolabeled Methimepip compete with the radioligand for binding to the receptor. The resulting data are used to calculate the inhibition constant (Ki), a measure of the drug's binding affinity. Research has shown that Methimepip exhibits a high affinity for the human H3 receptor, with a pKi value of 9.0. nih.govacs.org This high affinity underscores its potency as a ligand for this receptor.

ParameterValueReceptor TargetMethod
pKi 9.0Human Histamine H3Radioligand Competition Assay
pEC50 9.5Human Histamine H3Functional Assay
Selectivity >2000-foldOver Human Histamine H4Radioligand Binding
Selectivity >10000-foldOver Human H1 & H2Radioligand Binding

Autoradiography: To visualize the anatomical distribution of histamine H3 receptors, the primary target of Methimepip, autoradiography is employed on thin sections of brain tissue. nih.gov This method involves incubating tissue sections with a radiolabeled H3 receptor ligand. nih.govnih.gov The resulting images reveal the density and location of these receptors in various brain regions, such as the nucleus accumbens, striatum, and specific cortical areas. nih.gov This information is critical for predicting the potential neuropharmacological effects of Methimepip by identifying the brain circuits it is likely to modulate.

Pharmacokinetic and In Vivo Target Engagement Analysis

Understanding how Methimepip is absorbed, distributed, metabolized, and excreted (ADME), and confirming its action in a living system, requires sensitive and specific analytical methods.

In Vivo Microdialysis: This advanced technique allows for the real-time measurement of neurotransmitter levels in specific brain regions of living animals. nih.govnih.gov For Methimepip, microdialysis probes are implanted in the brain to monitor extracellular levels of histamine. Studies have demonstrated that systemic administration of Methimepip leads to a significant reduction in the basal level of brain histamine. nih.govacs.org This finding provides direct evidence of its agonist activity at the presynaptic H3 autoreceptors in vivo, as these receptors function to inhibit histamine synthesis and release. nih.gov

TechniqueFindingImplication
In Vivo Microdialysis Reduces basal brain histamine to ~25% of pre-administration levels. nih.govacs.orgConfirms potent H3 receptor agonist activity in the central nervous system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantitative analysis of small molecules like Methimepip in complex biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates. nih.govresearchgate.netnih.govwaters.com The method combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. chromatographyonline.com A validated LC-MS/MS method would be essential for preclinical pharmacokinetic studies, enabling the determination of key parameters like concentration-time profiles, bioavailability, and tissue distribution. The validation process ensures the method is accurate, precise, and reproducible. nih.gov

Validation ParameterTypical Acceptance CriteriaPurpose
Linearity (r²) ≥ 0.99Ensures a proportional response of the instrument to the concentration of the analyte.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; acceptable precision and accuracy.Defines the lowest concentration that can be reliably quantified.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Measures the closeness of determined values to the true value.
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Measures the reproducibility of the results (intra- and inter-day).
Recovery Consistent and reproducible across concentration levels.Assesses the efficiency of the sample extraction process.

Q & A

Q. What experimental models are commonly used to study Methimepip dihydrobromide’s effects on histamine H3 receptors?

this compound is frequently employed in in vitro and ex vivo models to investigate H3 receptor-mediated signaling. Key methodologies include:

  • Radiohistochemical binding assays to quantify receptor density and ligand affinity in brain regions like the dentate gyrus and cerebral cortex .
  • Electrophysiological approaches (e.g., field excitatory postsynaptic potential (fEPSP) recordings) to assess presynaptic inhibition of glutamate release in rat brain slices .
  • Gi/G-protein coupling studies using GTPγS binding assays to evaluate receptor-effector interactions .

Table 1: Common Experimental Models

Model TypeApplicationKey Findings from
In vitro bindingReceptor affinityNo change in H3 receptor density in PAE rats
ElectrophysiologyGlutamate release inhibitionPAE increases H3-mediated inhibition in dentate gyrus
GTPγS assaysReceptor-effector couplingElevated coupling in PAE rats

Q. What standardized protocols exist for assessing H3 receptor activation using this compound?

  • Ligand concentration optimization : Conduct detailed methimepip concentration-response curves (e.g., 0.1 nM–10 μM) to determine EC50/IC50 values and receptor subpopulation affinities .
  • Control experiments : Use H3 receptor antagonists (e.g., thioperamide) to confirm specificity of methimepip effects .
  • Data normalization : Express results as percentage inhibition relative to baseline responses in control vs. experimental groups (e.g., prenatal alcohol exposure models) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on H3 receptor-effector coupling efficiency across studies?

Discrepancies may arise from differences in:

  • Tissue preparation : Regional variations in receptor expression (e.g., cerebral cortex vs. cerebellum) .
  • Experimental conditions : Buffer composition, temperature, or agonist/antagonist pre-treatment protocols .
  • Data analysis : Use nonlinear regression models to compare log[agonist] vs. response curves and validate statistical power via post-hoc tests (e.g., Bonferroni correction) .
  • Cross-study validation : Apply meta-epidemiological frameworks to assess bias risks and heterogeneity (e.g., PRISMA guidelines) .

Q. What methodologies are recommended to analyze PAE-induced alterations in H3 receptor subpopulation dynamics?

  • Ligand saturation experiments : Compare [³H]-A349821 binding in control and PAE rats to identify shifts in receptor subpopulation ratios .
  • Paired-pulse ratio (PPR) analysis : Quantify presynaptic glutamate release probability changes via electrophysiology, correlating with H3 receptor activity .
  • Computational modeling : Integrate binding and functional data to predict receptor reserve or spare receptor populations .

Table 2: Key Methodological Considerations

MethodPurposePAE-Specific Findings
Radioligand bindingSubpopulation affinityNo affinity changes, but elevated coupling
PPR analysisPresynaptic inhibitionGreater inhibition in PAE rats
Spare receptor modelingMechanistic insightsHigher receptor reserve in PAE groups

Q. How should researchers design studies to investigate H3 receptor crosstalk with other neurotransmitter systems?

  • Multimodal approaches : Combine electrophysiology (e.g., fEPSP recordings) with microdialysis to measure concurrent glutamate and histamine release .
  • Pharmacological probes : Co-apply methimepip with glutamatergic (e.g., NMDA antagonists) or histaminergic agents to isolate pathway interactions .
  • Longitudinal designs : Track developmental changes in receptor crosstalk using prenatal exposure models and adult outcome assessments .

Q. What statistical frameworks are optimal for analyzing concentration-response data in receptor studies?

  • Four-parameter logistic models : Fit sigmoidal curves to calculate EC50, Hill coefficients, and maximal efficacy .
  • Bootstrap resampling : Estimate confidence intervals for curve parameters in small-sample studies .
  • Meta-regression : Adjust for covariates (e.g., age, species) when pooling data from multiple studies .

Guidelines for Addressing Data Contradictions

  • Hypothesis refinement : Use analytical research questions (e.g., "Does PAE alter H3 receptor reserve in a region-specific manner?") to focus on mechanistic over descriptive aims .
  • Mixed-methods triangulation : Validate electrophysiological findings with molecular data (e.g., Western blotting for G-protein expression) .
  • Transparency in reporting : Adhere to SRQR (Standards for Reporting Qualitative Research) guidelines for methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.